Dopexamine hydrochloride is a synthetic catecholamine, structurally similar to dopamine, developed for research purposes related to cardiovascular and renal function. [] It acts as an agonist at peripheral dopamine receptors and β2-adrenoceptors. [] Dopexamine is investigated for its potential to improve myocardial and renal performance in research models of low cardiac output states. [] Its unique pharmacological profile combines vasodilatory and inotropic properties, making it a subject of interest in various research settings. []
Dopexamine exerts its effects through a complex interplay of receptor interactions. Primarily, it acts as an agonist at dopamine DA1 and DA2 receptors and β2-adrenoceptors. [, , ] Stimulation of DA1 receptors, primarily located in renal vasculature, leads to vasodilation. [] Activation of β2-adrenoceptors contributes to both vasodilation and positive inotropic effects. [, ]
Dopexamine exhibits minimal activity at β1-adrenoceptors and no activity at α1 or α2-adrenoceptors. [] This selective receptor profile differentiates its pharmacological activity from dopamine. [] Additionally, dopexamine indirectly stimulates cardiac β1-receptors by inhibiting neuronal reuptake of catecholamines. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6